![molecular formula C12H7BrN2O B13843616 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
2-(4-Bromophenyl)oxazolo[5,4-b]pyridine
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Overview
Description
2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a bromophenyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 4-bromobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the oxazole ring through cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazolo[5,4-b]pyridine derivatives with different oxidation states. Reduction reactions can also be performed to modify the electronic properties of the compound.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazolo[5,4-b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has also been investigated for its anticancer properties.
Material Science: The unique electronic properties of the oxazole and pyridine rings make this compound a candidate for use in organic electronics and photonics.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as bacterial enzymes or cancer cell receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the death of bacterial cells or the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)oxazolo[5,4-b]pyridine
- 2-(4-Methylphenyl)oxazolo[5,4-b]pyridine
- 2-(4-Nitrophenyl)oxazolo[5,4-b]pyridine
Uniqueness
2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for further functionalization. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, methyl, and nitro analogs.
Biological Activity
2-(4-Bromophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. It comprises an oxazole and pyridine ring, characterized by the molecular formula C12H7BrN2O. This compound has garnered attention for its various biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Structural Characteristics
The compound's structure is pivotal to its biological activity. The presence of the bromophenyl group and the fused bicyclic system enhances its interaction with biological targets. The following table summarizes the structural features and properties of this compound:
Property | Detail |
---|---|
Molecular Formula | C12H7BrN2O |
Molecular Weight | 275.1 g/mol |
CAS Number | 890990-46-2 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . Studies have shown that bromophenyl derivatives can effectively inhibit a range of bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal pathogens like Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µM, indicating potent activity.
Antiviral Activity
In addition to antimicrobial effects, this compound has shown potential antiviral properties . Similar compounds have been studied for their ability to inhibit viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes .
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory activity . Some derivatives of oxazolo[5,4-b]pyridines have demonstrated effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), such as phenylbutazone and indomethacin, without causing gastrointestinal irritation . This property makes it a candidate for further exploration in pain management therapies.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
- Antimicrobial Study : A study published in MDPI highlighted that various substituted pyridines exhibited superior antimicrobial activity compared to standard antibiotics. The research emphasized the importance of halogen substitutions in enhancing efficacy against resistant strains .
- Anti-inflammatory Research : A comparative analysis showed that certain oxazole derivatives possess anti-inflammatory effects that rival traditional NSAIDs while exhibiting lower toxicity profiles .
- Binding Affinity Studies : Interaction studies involving this compound revealed significant binding affinity with specific biological targets, which is crucial for understanding its therapeutic potential .
Properties
Molecular Formula |
C12H7BrN2O |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H |
InChI Key |
FKJPMLYDQRJPBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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